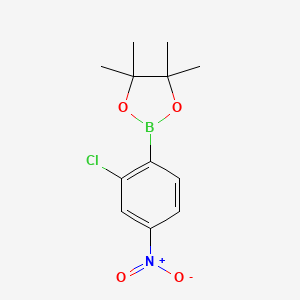

2-(2-Chloro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2-chloro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15(16)17)7-10(9)14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPQIFIELRRUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chloro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHBClNO

- Molecular Weight : 283.52 g/mol

- CAS Number : 1426804-80-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Boron compounds are known to form complexes with biomolecules such as proteins and nucleic acids. The specific mechanisms include:

- Inhibition of Enzymatic Activity : Boron compounds can inhibit enzymes involved in critical biological processes. For example, they have been shown to inhibit β-lactamases, which are enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics .

- Cell Membrane Interaction : The compound may alter cell membrane integrity and function through interactions with lipid bilayers.

Antimicrobial Activity

Recent studies have highlighted the potential of boron-containing compounds in combating antibiotic resistance. The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Potential

Research indicates that boron compounds may exhibit anticancer properties by inducing apoptosis in cancer cells. Specific studies have demonstrated that derivatives of boron compounds can selectively target cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

Case Studies

- Antibacterial Efficacy Against Multidrug-Resistant Strains : A study evaluated the effectiveness of this compound against multidrug-resistant strains of E. coli and S. aureus. Results indicated significant inhibition at low concentrations, supporting its potential as an alternative therapeutic agent .

- In Vivo Studies on Tumor Models : In preclinical models using human cancer cell lines implanted in mice, administration of the compound resulted in reduced tumor growth compared to control groups. This suggests a potential role in cancer treatment protocols .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its boron atom can participate in various chemical reactions that are beneficial in drug development.

- Anticancer Activity : Research indicates that boron compounds can enhance the efficacy of certain anticancer drugs by improving their solubility and stability in biological systems. Studies have shown that derivatives of dioxaborolane can selectively target cancer cells while minimizing toxicity to normal cells .

Organic Synthesis

The presence of the dioxaborolane moiety allows for versatile reactions in organic synthesis.

- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is particularly useful in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and agrochemicals .

Material Science

Due to its unique structural characteristics, this compound has applications in the development of advanced materials.

- Polymer Chemistry : The incorporation of boron-containing compounds into polymer matrices can enhance their thermal stability and mechanical properties. Research shows that integrating dioxaborolanes into polymer systems can lead to materials with improved performance characteristics .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The following table highlights key structural analogs and their differentiating features:

Key Observations:

- Substituent Position: Inverting substituents (e.g., 2-Cl,4-NO₂ vs. 5-Cl,2-NO₂) alters electronic effects. For instance, the target’s nitro group at position 4 creates stronger para-directional deactivation compared to analogs with meta-nitro groups .

- Electron-Withdrawing vs. Donating Groups : Compounds with dual nitro groups (e.g., 3,5-dinitro derivative) exhibit enhanced reactivity in electrophilic substitutions but reduced stability. Methyl or cyclopropyl groups (e.g., ) introduce steric hindrance or electron donation, moderating reactivity .

Spectral Data and Stability

- NMR Profiles :

- The target compound’s expected ¹H NMR signals would resemble those of 2-(4-methoxyphenyl)-... (), with aromatic protons near δ 7.6–7.3 ppm. Chloro and nitro substituents would further deshield adjacent protons .

- ¹¹B NMR shifts (e.g., δ 30.6 ppm in ) are typical for dioxaborolanes, though electron-withdrawing groups may slightly upfield the signal .

- Stability : Chloro-nitro substitution likely enhances moisture sensitivity compared to alkyl-substituted analogs (e.g., 2-methyl derivatives in ) due to increased electrophilicity at boron .

Preparation Methods

General Synthetic Strategy

The preparation of 2-(2-Chloro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of a boronate ester via the reaction of an aryl halide or aryl amine derivative with a boron source such as bis(pinacolato)diboron (B₂pin₂). The reaction is catalyzed by transition-metal complexes, commonly palladium-based catalysts, under inert atmosphere to prevent oxidation.

Specific Method from 2-Chloro-4-nitroaniline

One documented synthetic route involves the conversion of 2-Chloro-4-nitroaniline to the target dioxaborolane derivative using bis(pinacolato)diboron in the presence of tert-butyl nitrite as a diazotizing agent in acetonitrile at room temperature (approximately 20°C) for 4 hours. This method achieves a moderate yield of about 49%.

Miyaura Borylation Approach

A widely used approach for synthesizing boronate esters like this compound is the Miyaura borylation , where an aryl halide (e.g., aryl chloride or bromide) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Typical conditions include:

- Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: Potassium carbonate (K₂CO₃) or similar bases

- Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)

- Atmosphere: Inert gas (nitrogen or argon) to avoid oxidation

- Temperature: Reflux or elevated temperatures (often 60–90°C)

- Reaction Time: Several hours until completion

This method provides good yields and high purity, suitable for both laboratory and industrial scale synthesis.

Industrial Scale and Flow Chemistry

For industrial production, continuous flow reactors are employed to enhance control over reaction parameters, improve safety, and increase yield. Automated reagent addition and real-time monitoring optimize the synthesis process, reducing side reactions and decomposition.

Detailed Reaction Scheme Example

Mechanistic Insights

- The boronate ester formation proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetallation with bis(pinacolato)diboron and reductive elimination to yield the arylboronate ester.

- The nitro and chloro substituents on the phenyl ring influence the electronic properties, enhancing the electrophilicity of the aromatic ring and affecting the reaction rate and regioselectivity.

- The dioxaborolane ring stabilizes the boron center, preventing hydrolysis and facilitating handling and storage.

Purification and Characterization

- Purification: Typically involves column chromatography or recrystallization under inert atmosphere to avoid hydrolysis.

- Characterization Techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H, ^13C, and ^11B NMR confirm structure and purity.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to detect B–O stretches (~1350 cm⁻¹).

- Chromatographic methods (HPLC or GC-MS) to assess purity and detect impurities.

Summary Table of Preparation Methods

Research Findings and Notes

- The nitro substituent requires careful handling to prevent reduction or decomposition during synthesis and storage.

- The chloro substituent influences the regioselectivity and reactivity in cross-coupling reactions.

- Boronate esters with dioxaborolane rings show enhanced stability compared to free boronic acids, improving shelf life and usability.

- Transition-metal catalyst choice and ligand environment critically affect yield and selectivity.

- Recent studies emphasize the use of cobalt catalysts as alternatives to palladium, offering cost benefits and comparable yields under milder conditions.

Q & A

Basic Questions

Q. What are the recommended synthetic protocols for preparing 2-(2-Chloro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via transition-metal-catalyzed borylation. For example, using a palladium catalyst (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) under inert conditions. Key steps include:

- Substrate Preparation : Start with 2-chloro-4-nitroiodobenzene or bromobenzene derivatives.

- Catalytic System : Optimize catalyst loading (typically 5–10 mol%) and ligands (e.g., XPhos) to enhance regioselectivity .

- Purification : Flash column chromatography (Hex/EtOAc gradients) effectively isolates the product, achieving yields up to 85% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the key spectral markers?

- Analytical Workflow :

- ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 1.2–1.3 ppm) from the dioxaborolane ring .

- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms the boron environment .

- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced Questions

Q. How do steric and electronic effects of the nitro and chloro substituents influence the compound's reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The electron-withdrawing nitro group (-NO₂) activates the aryl ring toward electrophilic substitution but may slow transmetalation in Suzuki-Miyaura couplings due to reduced electron density at the boron center .

- The chloro substituent introduces steric hindrance, affecting coupling efficiency. Use bulky ligands (e.g., SPhos) to mitigate undesired side reactions .

Q. What challenges arise in resolving isomeric byproducts during synthesis, and what chromatographic methods are effective for purification?

- Isomer Separation :

- Ortho/meta isomers (e.g., a/b-isomers in ) require gradient elution (Hex/EtOAc 20:1 to 10:1) for baseline separation .

- Chiral HPLC (e.g., Chiralpak AD-H) resolves enantiomers when asymmetric synthesis is attempted .

Q. How can researchers address the limitations in detecting certain carbon environments in NMR analysis of this compound?

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.